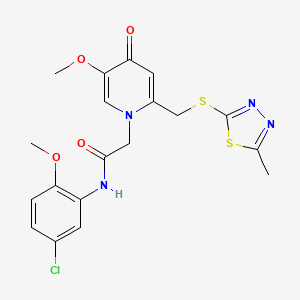
N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide, commonly known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medical research. The compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of BML-210 involves the inhibition of various enzymes and proteins involved in the inflammatory and cancerous processes. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. BML-210 has also been shown to inhibit the activity of histone deacetylases (HDACs), a class of enzymes involved in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects
BML-210 has been found to exhibit potent anti-inflammatory effects by inhibiting the production of various inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. BML-210 has been found to exhibit neuroprotective effects by inhibiting the activity of HDACs, which are involved in the pathogenesis of various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BML-210 in lab experiments include its potent pharmacological properties, high selectivity, and low toxicity. The compound has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. However, the limitations of using BML-210 in lab experiments include the complexity of its synthesis, which may limit its availability and scalability.
Direcciones Futuras
For research on BML-210 include the development of more efficient and scalable synthesis methods, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the assessment of its efficacy in clinical trials. Additionally, the potential of BML-210 as a drug candidate for the treatment of neurodegenerative diseases, cancer, and inflammatory disorders should be further explored.
Métodos De Síntesis
The synthesis of BML-210 involves a series of chemical reactions starting from the precursor compound 2-chloro-N-(pyridin-2-yl)benzamide. The reaction involves the addition of benzylamine and dimethylamine to the precursor compound, followed by the removal of the chlorine atom. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
BML-210 has been extensively studied for its potential therapeutic applications in various fields of medical research. It has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been shown to inhibit the activity of various enzymes and proteins involved in the pathogenesis of several diseases.
Propiedades
IUPAC Name |
N-benzyl-4-(dimethylamino)-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-23(2)19-13-11-18(12-14-19)21(25)24(20-10-6-7-15-22-20)16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUAOMATVIPFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2951510.png)
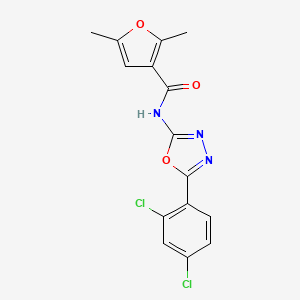
![Ethyl 2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetate](/img/structure/B2951512.png)
![2-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2951513.png)
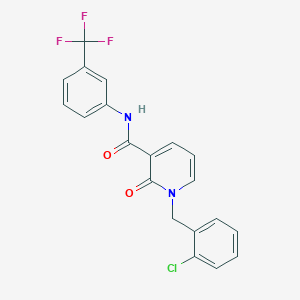
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-cyclohexylacetate](/img/structure/B2951516.png)
![5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine](/img/structure/B2951519.png)
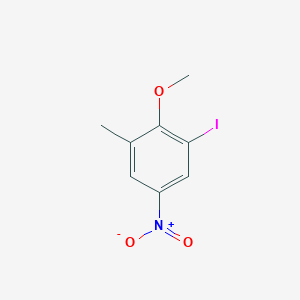
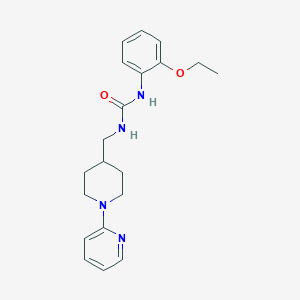


![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2951528.png)
![3-Ethenylsulfonyl-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2951531.png)
